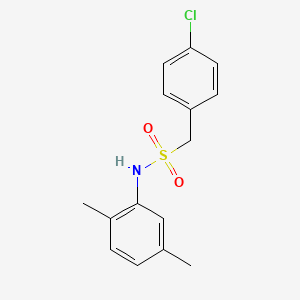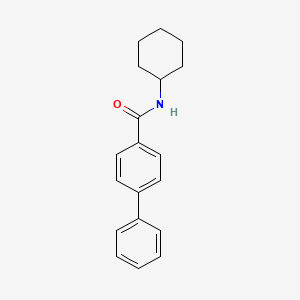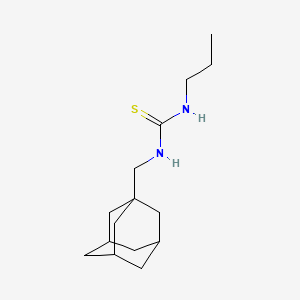![molecular formula C21H24N4S B10966152 1-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-(2-methylpropyl)thiourea](/img/structure/B10966152.png)
1-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-(2-methylpropyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-3-(2-methylpropyl)thiourea is a complex organic compound featuring a pyrazole ring substituted with phenyl groups and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-(2-methylpropyl)thiourea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclocondensation of phenylhydrazine with an appropriate diketone or aldehyde.
Substitution with Phenyl Groups: The pyrazole ring is then substituted with phenyl groups at the 1 and 3 positions.
Attachment of the Thiourea Moiety: The final step involves the reaction of the substituted pyrazole with an isothiocyanate to form the thiourea derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-3-(2-methylpropyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfenic, sulfinic, or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl groups and the pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products:
Oxidation Products: Sulfenic, sulfinic, and sulfonic acids.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-3-(2-methylpropyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-(2-methylpropyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring and thiourea moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. Specific pathways and targets depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
1-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-3-(2-methylpropyl)urea: Similar structure but with a urea moiety instead of thiourea.
1-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-3-(2-methylpropyl)guanidine: Contains a guanidine group instead of thiourea.
1-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-3-(2-methylpropyl)carbamate: Features a carbamate group.
Uniqueness: 1-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-3-(2-methylpropyl)thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the pyrazole ring and thiourea group makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H24N4S |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-[(1,3-diphenylpyrazol-4-yl)methyl]-3-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C21H24N4S/c1-16(2)13-22-21(26)23-14-18-15-25(19-11-7-4-8-12-19)24-20(18)17-9-5-3-6-10-17/h3-12,15-16H,13-14H2,1-2H3,(H2,22,23,26) |
InChI Key |
OSAAZXNWNHNENY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=S)NCC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B10966072.png)

![5-methyl-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B10966087.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B10966091.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-4-fluorobenzamide](/img/structure/B10966093.png)
![1-Ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B10966104.png)

![1-[1-(Thiophen-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10966125.png)

![N-(2,5-dimethylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10966149.png)
![N-(2,4-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10966151.png)

![4-methyl-5-phenyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaene-7,16-dione](/img/structure/B10966163.png)
![3-cyclopropyl-4-(difluoromethyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10966171.png)
